molecular formula C10H14N5O7P B3051106 5'-Adenylic acid, dilithium salt (8CI,9CI) CAS No. 31077-38-0

5'-Adenylic acid, dilithium salt (8CI,9CI)

Cat. No. B3051106
CAS RN: 31077-38-0
M. Wt: 347.22 g/mol
InChI Key: UDMBCSSLTHHNCD-UHFFFAOYSA-N
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Description

5'-Adenylic acid, dilithium salt (8CI,9CI) is a nucleotide that plays a vital role in various biochemical processes, including energy metabolism and signal transduction. It is commonly known as adenosine monophosphate or AMP.

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

5'-Adenylic acid, dilithium salt, plays a significant role in chemical synthesis and structural analysis. The dilithium salt of different acids has been studied for its ability to react regioselectively or form specific structures. For instance, the dilithium salt (5) formed by lithiating 2-methyl-3-thiophenecarboxylic acid (4) with lithium diisopropylamide (LDA) is used to produce regioselectively 2-alkyl-3-thiophenecarboxylic acids (Su Hui-Wen et al., 1989). Similar studies have been conducted with other dilithium salts, emphasizing their utility in forming structurally significant compounds (M. Figueredo et al., 1982), (Marta Figueredo et al., 1987).

2. Enhancing Lithium-ion Battery Performance

The dilithium salt of 5'-Adenylic acid can enhance the performance and safety of lithium-ion batteries. A study showed that a 3,4-dihydroxybenzoic acid dilithium salt, as a cathode additive, can offset lithium loss, resulting in safer and greener batteries (Dapeng Wang et al., 2019).

3. Development of Green Energy Solutions

In the context of sustainable energy solutions, the dilithium salt of 5'-Adenylic acid has been explored for its unique electrochemical properties. For example, dilithium (2,5-dilithium-oxy)-terephthalate salt exhibits remarkable electrochemical performance as a lithiated cathode material and also behaves as an oxygen scavenger, indicating its potential in self-recharging Li cells and as a "Li/O2 fuel cell" (S. Renault et al., 2013).

properties

IUPAC Name

dilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSBEJQHUFVMSO-IDIVVRGQSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Li2N5O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Adenylic acid, dilithium salt (8CI,9CI)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-Adenylic acid, dilithium salt (8CI,9CI)

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